molecular formula C11H14N2O2 B8375599 methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate

methyl (4-amino-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No. B8375599
M. Wt: 206.24 g/mol
InChI Key: CALYXNOWYOGTAW-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

2.0 g (8.5 mmol) methyl (4-nitro-2,3-dihydro-1H-indol-3-yl)-acetate in 70 mL MeOH were combined with 0.30 g Raney nickel and hydrogenated for 2 h in a hydrogen atmosphere. The catalyst was removed by suction filtering and the solution was concentrated by rotary evaporation. The residue was immediately reacted further without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2)([O-])=O.[H][H]>CO.[Ni]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was immediately reacted further without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C2C(CNC2=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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